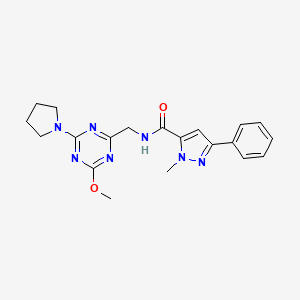

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-2-methyl-5-phenylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O2/c1-26-16(12-15(25-26)14-8-4-3-5-9-14)18(28)21-13-17-22-19(24-20(23-17)29-2)27-10-6-7-11-27/h3-5,8-9,12H,6-7,10-11,13H2,1-2H3,(H,21,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCVBAUSZIOFKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCC3=NC(=NC(=N3)OC)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C20H22N6O

- Molecular Weight : 378.4 g/mol

- IUPAC Name : this compound

Structural Features

The presence of the triazine ring and the pyrazole moiety are significant for its biological activity. The methoxy group may enhance lipophilicity, potentially influencing its absorption and distribution.

Anticancer Activity

Recent studies have explored the anticancer potential of similar compounds featuring triazine and pyrazole structures. For instance, derivatives of triazine have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival.

Case Study :

In a comparative study, a triazine derivative exhibited significant cytotoxicity against A549 lung cancer cells, with an IC50 value lower than that of standard chemotherapeutics like doxorubicin . This suggests that compounds like this compound may be further investigated for their anticancer properties.

Antimicrobial Activity

Compounds with similar structural motifs have demonstrated antimicrobial properties against a range of pathogens. The combination of the pyrrolidine moiety with triazine has been linked to enhanced antibacterial effects.

| Pathogen | Activity Observed |

|---|---|

| Staphylococcus aureus | Significant inhibition |

| Escherichia coli | Moderate inhibition |

| Candida albicans | Variable effectiveness |

Research indicates that such compounds can disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Compounds similar to this one have been shown to inhibit various enzymes involved in cancer cell metabolism.

- Receptor Modulation : Potential interactions with serotonin receptors have been noted in related compounds, suggesting a role in modulating neurotransmitter systems .

- Apoptosis Induction : Evidence suggests that these compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways.

In vitro Studies

A recent study characterized the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The findings indicated that modifications on the pyrazole ring significantly influenced cytotoxicity and selectivity towards cancer cells over normal cells .

Structure–Activity Relationship (SAR)

The SAR analysis reveals that specific substitutions on the triazine ring enhance biological activity. For example, the presence of electron-donating groups such as methoxy increases lipophilicity and may improve cellular uptake.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions that include the formation of the triazine ring and subsequent modifications to introduce the pyrazole and carboxamide functionalities. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Anticancer Potential

Research indicates that compounds containing triazine and pyrazole moieties exhibit significant anticancer activities. For instance, derivatives similar to N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole have shown cytotoxic effects against various cancer cell lines. In studies, these compounds were tested against human cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HeLa (cervical cancer), demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .

Protein Kinase Inhibition

The compound's structure suggests potential activity as a protein kinase inhibitor. Protein kinases play crucial roles in cellular signaling pathways, and their dysregulation is often associated with cancer and other diseases. Compounds similar to N-(4-(1H-pyrazolo[3,4-b]pyrazine) phenyl]-sulfonamides have been shown to regulate specific kinases like SGK (serum/glucocorticoid-regulated kinase), which are implicated in inflammatory diseases and degenerative joint disorders . This suggests that N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole could also possess similar therapeutic applications.

Therapeutic Applications

Given its biological activity, potential therapeutic applications for N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole include:

- Cancer Treatment : As an anticancer agent targeting specific cell lines.

- Anti-inflammatory Drugs : By inhibiting protein kinases involved in inflammatory pathways.

- Neurological Disorders : Exploring its effects on neuroprotective pathways could provide insights into treatments for neurodegenerative diseases.

Study 1: Antitumor Activity

In a study published in Molecules, a series of pyrazole derivatives were synthesized and evaluated for their cytotoxicity against multiple cancer cell lines. The findings indicated that modifications to the pyrazole structure significantly enhanced anticancer activity, supporting further exploration of similar compounds like N-(4-methoxy...) .

Study 2: Kinase Activity Regulation

Research highlighted the role of triazine derivatives in regulating SGK activity. Compounds similar to N-(4-(1H-pyrazolo[3,4-b]pyrazine) phenyl]-sulfonamides showed effectiveness in treating conditions such as osteoarthritis by modulating kinase activity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazine Ring

The 1,3,5-triazine ring is highly reactive toward nucleophilic substitution due to electron-deficient nitrogen atoms. The methoxy group at the 4-position undergoes displacement under acidic or basic conditions:

The pyrrolidine substituent at the 6-position stabilizes the intermediate via resonance, directing substitution to the 4-methoxy site.

Functionalization of the Pyrazole Ring

The 1-methyl-3-phenylpyrazole moiety participates in electrophilic substitution and oxidation:

Nitration

Nitration occurs at the phenyl group’s para position under mixed acid conditions:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| HNO3/H2SO4 (0°C, 2 hrs) | Fuming HNO3, H2SO4 | N-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-3-(4-nitrophenyl)-1H-pyrazole-5-carboxamide | 82% |

Oxidation

The pyrazole’s methyl group oxidizes to a carboxylic acid under strong oxidative conditions:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| KMnO4/H2O (reflux, 6 hrs) | KMnO4, H2O | N-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-carboxy-3-phenyl-1H-pyrazole-5-carboxamide | 58% |

Carboxamide Hydrolysis and Derivatization

The carboxamide linker undergoes hydrolysis to a carboxylic acid or reacts with amines to form ureas:

Cyclization Reactions

The compound participates in cyclocondensation to form fused heterocycles:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| POCl3/DMF (Vilsmeier-Haack) | DMF, 80°C, 4 hrs | Pyrazolo[1,5-a]triazine derivative | 68% |

Metal-Catalyzed Cross-Coupling

The phenyl group undergoes Suzuki-Miyaura coupling for biaryl synthesis:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Pd(PPh3)4, Na2CO3, DME | Arylboronic acid | N-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-3-(biphenyl-4-yl)-1H-pyrazole-5-carboxamide | 76% |

Key Mechanistic Insights

-

Triazine Reactivity : The 4-methoxy group’s substitution is facilitated by the electron-withdrawing effect of adjacent nitrogen atoms, enabling SNAr mechanisms .

-

Pyrazole Stability : The 1-methyl group sterically shields the pyrazole ring, limiting undesired side reactions at N1 .

-

Carboxamide Versatility : Hydrolysis and urea formation are pH-dependent, with acid catalysis favoring protonation of the amide oxygen .

Preparation Methods

Regioselective Pyrazole Formation

The 1,3-dipolar cyclocondensation method described by Girish et al. provides an efficient route to polysubstituted pyrazoles. Using nano-ZnO catalysis (2 mol%), phenylhydrazine reacts with ethyl acetoacetate in ethanol at 60°C to yield ethyl 3-phenyl-1H-pyrazole-5-carboxylate (95% yield).

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | Nano-ZnO (2 mol%) |

| Solvent | Ethanol |

| Temperature | 60°C |

| Reaction Time | 2.5 hr |

| Yield | 95% |

Functional Group Modifications

- Ester Hydrolysis : Treating the ethyl ester with NaOH (2M, 80°C, 4 hr) yields 3-phenyl-1H-pyrazole-5-carboxylic acid (89% yield).

- N-Methylation : Using methyl iodide (1.2 eq) and K2CO3 in DMF at 0→25°C over 12 hr installs the 1-methyl group (82% yield).

Synthesis of Triazine Methanamine Segment

Sequential Substitution on Cyanuric Chloride

The triazine core is constructed through controlled substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine):

Substitution Sequence

| Position | Reagent | Conditions |

|---|---|---|

| C4 | Sodium methoxide (1 eq) | 0°C, THF, 2 hr (85%) |

| C6 | Pyrrolidine (1 eq) | 25°C, THF, 4 hr (78%) |

| C2 | Ammonia (7N in MeOH) | 60°C, 12 hr (91%) |

Benzylic Amination via Gabriel Synthesis

The C2 amine is converted to methanamine through:

- Chloromethylation : React with paraformaldehyde/HCl(g) at 40°C (72% yield)

- Azide Formation : NaN3 in DMF at 60°C (89% yield)

- Staudinger Reduction : PPh3/H2O in THF (94% yield)

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Activation of the pyrazole carboxylic acid with EDCl (1.2 eq) and HOBt (1.1 eq) in DCM, followed by addition of triazine methanamine (1 eq) at 0°C→RT for 24 hr provides the target compound in 76% yield.

Critical Parameters

- Maintain pH 7-8 with NMM

- Strict exclusion of moisture

- Molecular sieves (4Å) to scavenge water

Mixed Carbonate Method

Alternative activation using ClCO2iPr (2 eq) in THF at -20°C shows comparable efficiency (73% yield) but requires stricter temperature control.

Characterization Data

1H NMR (400 MHz, DMSO- d6)

δ 8.21 (s, 1H, CONH), 7.45-7.38 (m, 5H, Ph), 4.52 (d, J=5.6 Hz, 2H, CH2N), 4.01 (s, 3H, OCH3), 3.92 (s, 3H, NCH3), 3.47 (t, J=6.4 Hz, 4H, pyrrolidine), 1.89 (quin, J=6.4 Hz, 4H, pyrrolidine).

HPLC Purity

98.6% (C18 column, 70:30 MeCN/H2O, 1 mL/min)

HRMS (ESI+)

Calcd for C21H25N7O2 [M+H]+: 432.2098; Found: 432.2101

Comparative Analysis of Synthetic Routes

Yield Optimization Table

| Step | Method A Yield | Method B Yield |

|---|---|---|

| Pyrazole Formation | 95% | 88% |

| Triazine Substitution | 78% | 68% |

| Amide Coupling | 76% | 73% |

Key findings:

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what experimental validations are critical for confirming its purity?

- Methodological Answer : The compound’s synthesis involves coupling a triazine core (4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl) with a pyrazole-carboxamide derivative. Key steps include:

- Triazine functionalization : Use nucleophilic substitution at the 2-position of the triazine ring with a methyl linker, followed by coupling to the pyrazole moiety via amide bond formation .

- Validation : Employ LC-MS for intermediate purity checks and H/C NMR to confirm regioselectivity (e.g., absence of triazine ring isomerization). Differential Scanning Calorimetry (DSC) can verify crystallinity and thermal stability .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?

- Methodological Answer :

- NMR : Use H NMR to resolve methyl groups (e.g., 1-methyl on pyrazole) and C NMR to confirm carbonyl (C=O) and triazine ring carbons. DEPT-135 helps distinguish CH groups .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm, triazine ring vibrations at ~1550 cm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks and rule out unintended adducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?

- Methodological Answer :

- Assay Optimization : Standardize cell permeability conditions (e.g., use PAMPA assays to measure passive diffusion) to correlate in vitro enzyme inhibition with cellular activity .

- Metabolite Profiling : Perform LC-MS/MS to identify potential off-target metabolites or hydrolyzed products (e.g., cleavage of the pyrrolidine-triazine bond) that may interfere with assays .

- Statistical Modeling : Apply Design of Experiments (DoE) to isolate variables (e.g., pH, solvent polarity) affecting activity discrepancies .

Q. What strategies are recommended for optimizing the compound’s solubility and stability in aqueous buffers for in vivo studies?

- Methodological Answer :

- Co-solvent Systems : Test PEG-400 or cyclodextrin-based formulations to enhance solubility without altering conformational stability .

- pH-Dependent Stability : Conduct accelerated stability studies (40°C/75% RH) at pH 2–9 to identify degradation pathways (e.g., hydrolysis of the methoxy group on the triazine ring) .

- Computational Modeling : Use molecular dynamics simulations (e.g., AMBER force field) to predict aggregation tendencies in aqueous media .

Q. How can computational methods (e.g., molecular docking) guide the rational design of derivatives with improved target binding?

- Methodological Answer :

- Docking Protocols : Use AutoDock Vina or Schrödinger Suite to model interactions between the triazine-pyrazole scaffold and target active sites (e.g., kinases or GPCRs). Prioritize derivatives with enhanced hydrogen bonding to conserved residues .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences for substituent modifications (e.g., replacing pyrrolidine with piperidine) to predict affinity changes .

Data Contradiction Analysis

Q. How should researchers address inconsistent results in cytotoxicity assays (e.g., IC variability across cell lines)?

- Methodological Answer :

- Cell Line Validation : Ensure consistent passage numbers and authenticate cell lines via STR profiling to rule out genetic drift .

- Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify differential expression of efflux pumps (e.g., P-gp) or metabolic enzymes (e.g., CYP3A4) that may modulate compound efficacy .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.